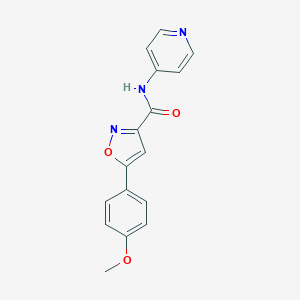methanone](/img/structure/B257497.png)
[4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone, also known as BMVC, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of specific enzymes and receptors. For example, [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is associated with improved cognitive function.
Biochemical and Physiological Effects:
[4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone has been found to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. In addition, [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone has been shown to modulate the levels of various neurotransmitters and to affect the expression of genes involved in cell survival and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, one limitation of [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for research on [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone, including the development of more efficient synthesis methods, the identification of its molecular targets and pathways, and the evaluation of its potential therapeutic applications in various diseases. In addition, the use of [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone as a lead compound for the development of novel drugs with improved efficacy and safety profiles is an area of active research.
Méthodes De Synthèse
[4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone can be synthesized through a multi-step process that involves the reaction of 3-chloro-4-methoxybenzaldehyde with piperidine, followed by the reaction of the resulting compound with 2-aminobenzimidazole. The final product is obtained through purification and characterization using various techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
[4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone has been shown to have neuroprotective effects and to enhance cognitive function in animal models. In cancer research, [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone has been found to inhibit the growth of cancer cells and to induce apoptosis. In drug discovery, [4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Propriétés
Nom du produit |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl](3-chloro-4-methoxyphenyl)methanone |
|---|---|
Formule moléculaire |
C20H20ClN3O2 |
Poids moléculaire |
369.8 g/mol |
Nom IUPAC |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-chloro-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H20ClN3O2/c1-26-18-7-6-14(12-15(18)21)20(25)24-10-8-13(9-11-24)19-22-16-4-2-3-5-17(16)23-19/h2-7,12-13H,8-11H2,1H3,(H,22,23) |
Clé InChI |
IYJVZACNELGFLQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)Cl |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-5-{[(4-iodophenyl)sulfonyl]amino}benzoic acid](/img/structure/B257421.png)
![Methyl 4-[2-(6-fluoro-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B257422.png)
![1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257428.png)
![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257429.png)
![2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257430.png)

![N-(3-methoxypropyl)-2-[(3-methylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257432.png)

![Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257435.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B257438.png)
![1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B257442.png)
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B257454.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B257456.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamide](/img/structure/B257465.png)